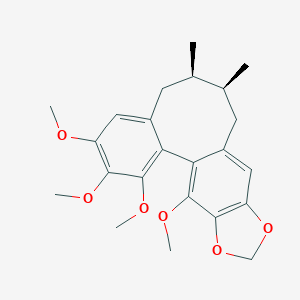

Schisandrin B

Description

a phytogenic antineoplastic agent with anti-inflammatory activity; isolated from Schisandra plant

Properties

IUPAC Name |

3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28O6/c1-12-7-14-9-16(24-3)20(25-4)22(26-5)18(14)19-15(8-13(12)2)10-17-21(23(19)27-6)29-11-28-17/h9-10,12-13H,7-8,11H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTZKSTLPRTWFEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=CC3=C(C(=C2C4=C(C(=C(C=C4CC1C)OC)OC)OC)OC)OCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60976772 | |

| Record name | 1,2,3,13-Tetramethoxy-6,7-dimethyl-5,6,7,8-tetrahydro-11H-benzo[3',4']cycloocta[1',2':4,5]benzo[1,2-d][1,3]dioxole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60976772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

400.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61281-37-6, 82467-51-4, 82467-52-5, 69176-52-9 | |

| Record name | Schisandrin B | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61281-37-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (-)-Schisandrin B | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82467-51-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (+)-Schisandrin B | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82467-52-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Gomisin N | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69176-52-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,3,13-Tetramethoxy-6,7-dimethyl-5,6,7,8-tetrahydro-11H-benzo[3',4']cycloocta[1',2':4,5]benzo[1,2-d][1,3]dioxole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60976772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What are the physicochemical properties of Schisandrin B?

An In-Depth Technical Guide to the Physicochemical Properties of Schisandrin B

Introduction

Schisandrin B is a bioactive dibenzocyclooctadiene lignan isolated from the fruit of Schisandra chinensis, a plant with a long history in traditional medicine.[1][2] In contemporary pharmacological research, Schisandrin B has garnered significant attention for its diverse therapeutic potential, including hepatoprotective, antioxidant, anti-inflammatory, and antitumor activities.[3][4][5] A thorough understanding of its physicochemical properties is a fundamental prerequisite for researchers, scientists, and drug development professionals. These properties govern its behavior in biological systems, dictate formulation strategies, and form the basis for robust analytical method development.

This guide provides a comprehensive overview of the core physicochemical characteristics of Schisandrin B, offering field-proven insights and detailed methodologies to support ongoing research and development efforts.

Chemical Identity and Molecular Structure

The unambiguous identification of a compound is the cornerstone of scientific investigation. Schisandrin B is systematically identified by its chemical descriptors and unique structure.

-

IUPAC Name: 3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaene[6]

-

CAS Number: 61281-37-6[6]

-

Chemical Family: Dibenzocyclooctadiene Lignan[8]

The molecule's structure, characterized by a dibenzocyclooctadiene core, is fundamental to its biological activity.

-

Canonical SMILES: CC1CC2=CC3=C(C(=C2C4=C(C(=C(C=C4CC1C)OC)OC)OC)OC)OCO3[6]

Core Physicochemical Properties

The physical properties of Schisandrin B directly influence its handling, formulation, and pharmacokinetic profile. Key quantitative data are summarized in the table below for ease of reference.

| Property | Value | Significance in Research & Development |

| Appearance | White flaky crystals[1][3] | Purity assessment and material handling. |

| Melting Point | 120-121°C[1][3] | A sharp melting point range is an indicator of high purity. |

| Molecular Weight | 400.46 g/mol [1][3] | Essential for all molarity-based calculations and stoichiometric analyses. |

| XLogP3 | 5.1[6][9][10] | Indicates high lipophilicity, suggesting good membrane permeability but poor aqueous solubility. |

| Boiling Point | 545.0 ± 50.0 °C (Predicted)[2] | Useful for understanding thermal stability under extreme conditions. |

| Density | 1.148 ± 0.06 g/cm³ (Predicted)[2][11] | Relevant for formulation and manufacturing processes. |

Solubility Profile

The solubility of an active pharmaceutical ingredient is a critical determinant of its bioavailability. The high lipophilicity of Schisandrin B, as indicated by its high LogP value, results in a distinct solubility profile.

-

Aqueous Solubility: Schisandrin B is insoluble in water.[1][3][11] This property presents a significant challenge for developing aqueous-based formulations for in vitro and in vivo studies and necessitates the use of solubilizing agents or alternative delivery systems.

-

Organic Solvent Solubility: It is soluble in various organic solvents.[1] This is crucial for extraction from plant material, purification, and the preparation of stock solutions for experimental use.

The choice of solvent is paramount. For cell culture experiments, a high-concentration stock solution is typically prepared in DMSO and then diluted in the culture medium to a final concentration where the DMSO percentage is non-toxic to the cells (typically <0.5%).

Stability and Storage

Maintaining the chemical integrity of Schisandrin B is essential for reproducible experimental results.

-

Solid Form: As a solid, Schisandrin B should be stored sealed in a dry place at room temperature to prevent degradation.[1]

-

In Solution:

-

Organic Solvents: Stock solutions prepared in high-purity organic solvents like DMSO or ethanol are stable when stored at -80°C for up to one year.[11]

-

Aqueous Solutions: Due to limited stability and potential for hydrolysis, it is not recommended to store aqueous solutions of Schisandrin B for more than a day.[12]

-

Light Sensitivity: Solutions should be protected from light using amber vials or by wrapping containers in aluminum foil to prevent photodegradation.[12]

-

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural confirmation and quantification of Schisandrin B.

-

UV-Visible (UV-Vis) Spectroscopy: Schisandrin B exhibits UV absorbance that is utilized for its detection in HPLC analysis. Common detection wavelengths are 220 nm and 225 nm.[13][14][15]

-

Infrared (IR) / Raman Spectroscopy: Vibrational spectroscopy provides a molecular fingerprint. The Raman spectrum of Schisandrin B powder shows several signature peaks, notably at 680, 714, and 1420 cm⁻¹.[16]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the definitive method for structural elucidation. Full ¹H and ¹³C NMR spectral data for Schisandrin B dissolved in DMSO have been published and are available in public databases, serving as a reference for confirming the identity and purity of new batches.[17]

-

Mass Spectrometry (MS): Mass spectrometry is critical for confirming molecular weight and for sensitive quantification in complex biological matrices. In electrospray ionization (ESI) mode, Schisandrin B forms a protonated molecular ion [M+H]⁺ at m/z 401.[18] The MS/MS fragmentation pattern is characteristic, showing losses of methyl (CH₃) and methoxy (OCH₃) groups, which is used for unambiguous identification in LC-MS/MS methods.[18]

Analytical Methodologies and Protocols

Accurate quantification of Schisandrin B is essential for quality control, pharmacokinetic studies, and mechanism-of-action investigations. The workflow for such analysis typically involves sample preparation followed by chromatographic separation and detection.

Caption: General workflow for the analytical quantification of Schisandrin B.

Protocol 1: Quantification by High-Performance Liquid Chromatography (HPLC)

This protocol describes a standard reversed-phase HPLC method with UV detection, suitable for quality control of raw materials and finished products.[13]

-

Instrumentation and Conditions:

-

HPLC System: A standard system equipped with a UV detector.

-

Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

-

Mobile Phase: Acetonitrile and Water.

-

Gradient Elution: A linear gradient of 50–74% acetonitrile from 0–10 min, followed by 74–75% from 25–37 min, and then 75–100% from 37–37.1 min, held at 100% until 55 min.[13]

-

Flow Rate: 1.0 mL/min.[13]

-

Column Temperature: 30°C.[13]

-

Detection Wavelength: 225 nm.[13]

-

Injection Volume: 20 µL.[13]

-

-

Preparation of Standard Solutions:

-

Accurately weigh a suitable amount of Schisandrin B reference standard.

-

Dissolve the standard in methanol to prepare a stock solution (e.g., 1 mg/mL).

-

Perform serial dilutions of the stock solution with methanol to create a series of working standards (e.g., 0.1, 0.5, 1, 5, 10 µg/mL) to construct a calibration curve.

-

-

Sample Preparation (Plant Material):

-

Accurately weigh the powdered plant material.

-

Add a known volume of methanol and extract using ultrasonication.

-

Centrifuge the mixture and collect the supernatant.

-

Filter the supernatant through a 0.45 µm syringe filter prior to injection.

-

Protocol 2: Quantification by LC-MS/MS

This protocol provides a highly sensitive and specific method for determining Schisandrin B in biological matrices, such as cancer cells, for intracellular distribution studies.[19][20]

-

Instrumentation and Conditions:

-

LC System: An ultra-high-performance liquid chromatography (UHPLC) system.

-

MS System: A triple-quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

Column: Atlantis T3-C18 column (3 µm, 2.1 x 100 mm).[19][20]

-

Mobile Phase: A: 0.2% formic acid in water; B: Methanol.[19][20]

-

Gradient Elution: A typical gradient would start with a low percentage of B, rapidly increasing to a high percentage to elute the analyte. For example: 0–0.5 min, 0% to 90% B; hold at high % B for washing.[19]

-

-

Sample Preparation (Cell Lysate):

-

Harvest and lyse the cells.

-

Add an internal standard (e.g., warfarin) to the lysate.[19][20]

-

Perform protein precipitation by adding a threefold volume of ice-cold methanol.

-

Vortex thoroughly and centrifuge at high speed (e.g., 12,000 g) to pellet the precipitated proteins.

-

Collect the supernatant and inject it into the LC-MS/MS system.

-

Conclusion

The physicochemical properties of Schisandrin B define its character as a promising but challenging natural product for drug development. Its dibenzocyclooctadiene lignan structure confers significant lipophilicity, resulting in poor aqueous solubility but good potential for crossing biological membranes. This profile necessitates careful consideration of formulation strategies to enhance bioavailability. The well-defined spectroscopic fingerprint (UV, MS, NMR) provides a robust foundation for its identification and quality control. Furthermore, established and sensitive analytical methods, particularly LC-MS/MS, are crucial for its accurate quantification in complex biological systems, enabling detailed pharmacokinetic, metabolism, and mechanistic studies. This guide provides the foundational knowledge and practical methodologies required for researchers to effectively work with this potent bioactive molecule.

References

-

A comprehensive review of Schisandrin B's preclinical antitumor activity and mechanistic insights from network pharmacology - Frontiers. (2025, February 9). Frontiers. [Link]

-

Schisandrin B | C23H28O6 | CID 108130 - PubChem. (n.d.). National Center for Biotechnology Information. [Link]

-

A LC-MS/MS Method for Quantifying the Schisandrin B and Exploring Its Intracellular Exposure Correlating Antitumor Effect - NIH. (2023, June 6). National Center for Biotechnology Information. [Link]

-

Schisandrin B (Sch B) | C23H28O6 | CID 14515706 - PubChem. (n.d.). National Center for Biotechnology Information. [Link]

-

Determination of Schisandrin A and Schisandrin B in Traditional Chinese Medicine Preparation Huganpian Tablet by RP-HPLC - J-Stage. (n.d.). J-Stage. [Link]

-

(+)-Schisandrin B | C23H28O6 | CID 158103 - PubChem. (n.d.). National Center for Biotechnology Information. [Link]

-

Schisandrin B Suppresses Colon Cancer Growth by Inducing Cell Cycle Arrest and Apoptosis: Molecular Mechanism and Therapeutic Potential | ACS Pharmacology & Translational Science. (n.d.). ACS Publications. [Link]

-

A LC-MS/MS Method for Quantifying the Schisandrin B and Exploring Its Intracellular Exposure Correlating Antitumor Effect - ScienceOpen. (2023, June 6). ScienceOpen. [Link]

-

Determination of Schisandrin A and Schisandrin B in Traditional Chinese Medicine Preparation Huganpian Tablet by RP-HPLC - PubMed. (2019, July 1). National Center for Biotechnology Information. [Link]

-

Investigation of in Vitro and in Vivo Metabolism of Schisandrin B from Schisandrae Fructus by Liquid Chromatography Coupled Electrospray Ionization Tandem Mass Spectrometry - Scirp.org. (n.d.). Scientific Research Publishing. [Link]

-

bmse001334 Schisandrin at BMRB. (n.d.). Biological Magnetic Resonance Bank. [Link]

-

T2925-500mg | Schisandrin B [61281-37-6] Clinisciences. (n.d.). Clinisciences. [Link]

-

A Review of the Biological Activity and Structure–Property Relationships of the Main Compounds from Schisandra chinensis - MDPI. (n.d.). MDPI. [Link]

-

An analysis of the nutritional effects of Schisandra chinensis components based on mass spectrometry technology - Semantic Scholar. (2023, July 25). Semantic Scholar. [Link]

-

Comprehensive chemical analysis of Schisandra chinensis by HPLC-DAD-MS combined with chemometrics | Request PDF - ResearchGate. (2025, August 7). ResearchGate. [Link]

-

Metabolic profiling on the analysis of different parts of Schisandra chinensis based on UPLC-QTOF-MS with comparative bioactivity assays - Frontiers. (2022, November 27). Frontiers. [Link]

-

Hepatoprotective Constituents of Total Dibenzocyclooctadiene Lignans from Schisandra chinensis Based on the Spectrum-Effect Relationship - MDPI. (2021, October 29). MDPI. [Link]

-

Differential Action between Schisandrin A and Schisandrin B in Eliciting an Anti-Inflammatory Action: The Depletion of Reduced Glutathione and the Induction of an Antioxidant Response - NIH. (2016, May 19). National Center for Biotechnology Information. [Link]

-

Protective effect of Schizandrin B against damage of UVB irradiated skin cells depend on inhibition of inflammatory pathways - NIH. (n.d.). National Center for Biotechnology Information. [Link]

-

A Comprehensive Review on Schisandrin B and Its Biological Properties - PMC. (2020, March 14). National Center for Biotechnology Information. [Link]

-

Chemical structure of schisandrin B. | Download Scientific Diagram - ResearchGate. (n.d.). ResearchGate. [Link]

-

A Comprehensive Review on Schisandrin B and Its Biological Properties - PubMed. (2020, March 14). National Center for Biotechnology Information. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. SCHIZANDRIN B | 61281-37-6 [chemicalbook.com]

- 3. Frontiers | A comprehensive review of Schisandrin B’s preclinical antitumor activity and mechanistic insights from network pharmacology [frontiersin.org]

- 4. A Comprehensive Review on Schisandrin B and Its Biological Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Comprehensive Review on Schisandrin B and Its Biological Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Schisandrin B | C23H28O6 | CID 108130 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. biorlab.com [biorlab.com]

- 9. Schisandrin B (Sch B) | C23H28O6 | CID 14515706 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. (+)-Schisandrin B | C23H28O6 | CID 158103 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. CliniSciences [clinisciences.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Determination of Schisandrin A and Schisandrin B in Traditional Chinese Medicine Preparation Huganpian Tablet by RP-HPLC [jstage.jst.go.jp]

- 15. Determination of Schisandrin A and Schisandrin B in Traditional Chinese Medicine Preparation Huganpian Tablet by RP-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. bmse001334 Schisandrin at BMRB [bmrb.io]

- 18. Investigation of in Vitro and in Vivo Metabolism of Schisandrin B from Schisandrae Fructus by Liquid Chromatography Coupled Electrospray Ionization Tandem Mass Spectrometry [scirp.org]

- 19. A LC-MS/MS Method for Quantifying the Schisandrin B and Exploring Its Intracellular Exposure Correlating Antitumor Effect - PMC [pmc.ncbi.nlm.nih.gov]

- 20. scienceopen.com [scienceopen.com]

A Technical Guide to the Isolation of Schisandrin B from Schisandra chinensis Fruit

Abstract: This guide provides a comprehensive, in-depth methodology for the isolation of Schisandrin B, a pharmacologically significant dibenzocyclooctadiene lignan, from the fruit of Schisandra chinensis. The protocol is designed for researchers, scientists, and professionals in drug development, emphasizing not only the procedural steps but also the underlying scientific rationale for each stage of the process. The workflow detailed herein progresses from raw material preparation through advanced extraction and multi-stage chromatographic purification, culminating in the acquisition of high-purity Schisandrin B suitable for analytical and preclinical research. Each protocol is structured as a self-validating system, grounded in authoritative scientific literature to ensure technical accuracy and reproducibility.

Foundational Principles: Understanding the Target and Matrix

Schisandra chinensis (five-flavor fruit) is a rich source of over 86 distinct lignans, with Schisandrin B being one of the most abundant and biologically active.[1] These lignans are primarily concentrated within the seeds of the fruit.[2][3] Schisandrin B is a non-polar molecule, a critical characteristic that dictates the entire isolation strategy. Its solubility profile favors organic solvents like ethanol, methanol, and acetone, while it remains largely insoluble in water.[4][5]

The objective of any successful isolation protocol is to systematically remove unwanted matrix components—such as polar compounds (sugars, organic acids), highly non-polar lipids (fatty oils), and other closely related lignans—while maximizing the recovery and purity of the target molecule, Schisandrin B. This guide presents a workflow that achieves this through a logical sequence of extraction, enrichment, and high-resolution purification.

Strategic Workflow for Schisandrin B Isolation

The isolation process is a multi-stage funnel, designed to progressively increase the concentration and purity of Schisandrin B. Each step leverages the specific physicochemical properties of the target molecule to separate it from impurities.

Caption: Overall workflow for the isolation of high-purity Schisandrin B.

Phase 1: Material Preparation and Optimized Extraction

The efficiency of the entire process is contingent upon the initial extraction. The choice of method represents a trade-off between yield, time, cost, and environmental impact.

Causality of Experimental Choices

-

Material Preparation: The fruit must be dried and pulverized to a fine powder (e.g., 120 mesh).[6][7] This dramatically increases the surface area available for solvent penetration, which is a rate-limiting step in solid-liquid extraction.

-

Extraction Method: While traditional methods like Soxhlet extraction are effective, they are time- and solvent-intensive. Modern techniques offer significant advantages. Ultrasound-Assisted Extraction (UAE) is recommended here for its high efficiency and reduced processing time.[2][3] The acoustic cavitation generated by ultrasound disrupts cell walls, enhancing solvent penetration and mass transfer.[2] Supercritical Fluid Extraction (SFE) is an excellent, solvent-free alternative but requires specialized equipment.[8][9]

-

Solvent Selection: Ethanol is the solvent of choice. Its polarity is optimal for solubilizing dibenzocyclooctadiene lignans. Studies have shown that high concentrations of ethanol (75-95%) provide the best yields for Schisandrin B.[2][3][6][7]

Data Summary: Extraction Parameter Optimization

| Parameter | Optimized Value | Rationale | Source(s) |

| Extraction Method | Ultrasound-Assisted Extraction (UAE) | High efficiency, reduced time & temperature. | [2][3] |

| Solvent | 95% Ethanol | Optimal solvency for Schisandrin B. | [2][3] |

| Solid-to-Liquid Ratio | 1:5 to 1:19 (g/mL) | Ensures complete wetting of material. | [2][6] |

| Temperature | 60 °C | Enhances solubility and diffusion without thermal degradation. | [2][3] |

| Time | 70 minutes | Sufficient time for maximal yield with UAE. | [2][3] |

| Ultrasonic Power | 600 W | Effective power for cell disruption. | [2][3] |

Experimental Protocol: Ultrasound-Assisted Extraction

-

Preparation: Weigh 400 g of dried, pulverized Schisandra chinensis fruit powder.

-

Extraction: Place the powder in a suitable vessel and add 2000 mL of 95% ethanol (1:5 solid-to-liquid ratio).

-

Ultrasonication: Submerge the vessel in an ultrasonic bath set to 60 °C and 600 W.

-

Duration: Extract for 70 minutes.[2]

-

Collection: After extraction, filter the mixture while hot using vacuum filtration. Collect the filtrate.

-

Re-extraction (Optional but Recommended): Repeat the extraction on the solid residue one to two more times to ensure complete recovery.

-

Concentration: Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to yield a viscous crude extract.

Phase 2: Enrichment via Macroporous Resin Chromatography

The crude extract contains Schisandrin B but also a host of impurities. Macroporous adsorption resin is an ideal tool for initial cleanup, working on the principle of surface adsorption. Non-polar molecules like Schisandrin B adsorb to the resin's hydrophobic surface, while polar impurities like sugars and organic acids are washed away.

Experimental Protocol: Lignan Enrichment

-

Resin Preparation: Swell and pre-treat AB-8 type macroporous resin according to the manufacturer's instructions, typically by washing sequentially with ethanol and water. Pack the resin into a glass column.

-

Sample Loading: Dissolve the crude extract from Phase 1 in a small amount of 50-60% ethanol and load it onto the prepared column.[10]

-

Wash Step: Elute the column with 3-5 column volumes (CV) of 50-60% aqueous ethanol. This step removes highly polar, unwanted compounds. Discard this eluate.[10]

-

Elution Step: Elute the target lignans from the resin using 6-10 CV of 75-85% aqueous ethanol.[10]

-

Fraction Collection: Collect the 75-85% ethanol eluate. This is the enriched lignan fraction.

-

Concentration: Concentrate the enriched fraction under reduced pressure to dryness.

Phase 3: High-Resolution Silica Gel Chromatography

This is the critical step for isolating Schisandrin B from other structurally similar lignans. Silica gel chromatography separates compounds based on their differential adsorption to the polar silica stationary phase and solubility in the non-polar mobile phase.

Caption: Principle of separating Schisandrin B using silica gel chromatography.

Experimental Protocol: Isolation of Schisandrin B

-

Stationary Phase: Use silica gel with a mesh size of 200-300.

-

Mobile Phase: Prepare a solvent system of petroleum ether and acetone. A gradient elution is typically most effective. A starting ratio of 95:5 (petroleum ether:acetone) is a good starting point.[2][3]

-

Column Packing: Pack a glass column with a slurry of silica gel in petroleum ether.

-

Sample Loading: Dissolve the dried enriched lignan fraction from Phase 2 in a minimal amount of the mobile phase (or a slightly stronger solvent like dichloromethane) and adsorb it onto a small amount of silica gel. Once dry, carefully layer this onto the top of the packed column.

-

Elution: Begin elution with the starting mobile phase (e.g., petroleum ether:acetone 95:5). Gradually increase the polarity by increasing the percentage of acetone.

-

Fraction Collection: Collect fractions of a consistent volume (e.g., 20-50 mL) and monitor the composition of each fraction using Thin Layer Chromatography (TLC) or HPLC.

-

Pooling: Combine the fractions that contain pure Schisandrin B, as determined by your analytical method.

-

Concentration: Evaporate the solvent from the pooled fractions to yield the purified Schisandrin B.

Phase 4: Final Polishing by Recrystallization

For achieving the highest purity (>99%), recrystallization is the final step. This technique relies on the principle that the solubility of a compound increases in a hot solvent and decreases as the solution cools, allowing the target compound to form pure crystals while impurities remain in the mother liquor.

Experimental Protocol: Recrystallization

-

Solvent Selection: Anhydrous ethanol is an effective solvent for recrystallizing Schisandrin B.[10]

-

Dissolution: Place the purified Schisandrin B from Phase 3 into a clean flask. Add a minimal amount of hot anhydrous ethanol, just enough to fully dissolve the solid.

-

Cooling: Cover the flask and allow it to cool slowly to room temperature, then transfer to a refrigerator (4 °C) for 1-3 days to promote maximum crystal formation.[10]

-

Collection: Collect the formed crystals by vacuum filtration.

-

Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any residual mother liquor.

-

Drying: Dry the crystals under vacuum to obtain the final, high-purity Schisandrin B. A study using a similar overall process reported achieving 99.4% purity with an overall recovery of 57.1% from the initial seed powder.[2]

Analytical Validation and Quality Control

The identity and purity of the isolated compound must be rigorously confirmed. High-Performance Liquid Chromatography (HPLC) is the gold standard for this purpose.

Data Summary: Analytical HPLC Conditions

| Parameter | Specification | Source(s) |

| System | HPLC with UV Detector | [11][12] |

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size | [11] |

| Mobile Phase | Acetonitrile and Water (Gradient or Isocratic) | [11][12][13] |

| Example Gradient | 50–74% ACN (0–10 min), 74–75% (25–37 min) | [11] |

| Flow Rate | 1.0 mL/min | [11] |

| Column Temperature | 30 °C | [11] |

| Detection Wavelength | 225 nm | [11] |

| Injection Volume | 20 µL | [11] |

Experimental Protocol: Purity Analysis by HPLC

-

Standard Preparation: Prepare a stock solution of a certified Schisandrin B reference standard in methanol. Create a series of dilutions to generate a calibration curve.

-

Sample Preparation: Accurately weigh a small amount of the isolated Schisandrin B crystals and dissolve in methanol to a known concentration. Filter through a 0.22 µm syringe filter.

-

Analysis: Inject the standard solutions and the sample solution into the HPLC system using the conditions outlined in the table above.

-

Quantification: Identify the Schisandrin B peak in the sample chromatogram by comparing its retention time to that of the reference standard. Calculate the purity based on the peak area relative to the total peak area (Area % method) or by using the calibration curve for absolute quantification. For ultimate structural confirmation, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) can be employed.[14]

References

-

Zhang, Y. B., Wang, L., Zhang, D., Zhou, L., & Guo, Y. X. (2014). Ultrasound-assisted extraction and purification of schisandrin B from Schisandra chinensis (Turcz.) Baill seeds: optimization by response surface methodology. Ultrasonics sonochemistry, 21(1), 461–466. Available from: [Link]

-

Cheng, Z., Song, H., Yang, Y., Zhou, H., Liu, Y., & Liu, Z. (2016). Smashing Tissue Extraction of Five Lignans From the Fruit of Schisandra chinensis. Journal of Chromatographic Science, 54(8), 1417–1424. Available from: [Link]

-

Han, T., Li, H. L., Zhang, Q. Y., Zheng, H. C., & Ruan, J. Q. (2013). Sedative and hypnotic effects of supercritical carbon dioxide fluid extraction from Schisandra chinensis in mice. Tropical Journal of Pharmaceutical Research, 12(4), 563-568. Available from: [Link]

-

Extraction and Isolation of a Natural Product from Schisandra Berry Extract Using SFE and SFC. Waters. Available from: [Link]

-

Li, G. Q., & Su, Z. X. (2009). Determination of Schisandrin A and Schisandrin B in Traditional Chinese Medicine Preparation Huganpian Tablet by RP-HPLC. Analytical Sciences, 25(8), 1033-1036. Available from: [Link]

-

Kim, K. J., & Lee, Y. S. (2013). Extraction of Lignans from the Seed of Schisandra chinensis by Supercritical Fluid Extraction and Subsequent Separation by Supercritical Fluid Simulated Moving Bed. Journal of the Chinese Institute of Chemical Engineers, 44(4), 416-422. Available from: [Link]

-

Li, X. R., Wang, Y. F., Jiang, Z. T., & Li, R. (2007). GC-MS of volatile components of Schisandra chinensis obtained by supercritical fluid and conventional extraction. Journal of separation science, 30(18), 3291–3296. Available from: [Link]

-

Han, T., Li, H., Zhang, Q., Zheng, H., & Ruan, J. (2013). Sedative and hypnotic effects of supercritical carbon dioxide fluid extraction from Schisandra chinensis in mice. Tropical Journal of Pharmaceutical Research, 12(4), 563-568. Available from: [Link]

-

Huang, T., Shen, P., & Shen, Y. (2005). Preparative separation and purification of deoxyschisandrin and gamma-schisandrin from Schisandra chinensis (Turcz.) Baill by high-speed counter-current chromatography. Journal of chromatography. A, 1066(1-2), 239–242. Available from: [Link]

-

Lu, Y., & Chen, D. F. (2009). Extraction-condition Optimization of Baicalein and Schisandrin from Hu-gan-kang-yuan Formula Using Orthogonal Array Design. Tropical Journal of Pharmaceutical Research, 8(5), 449-457. Available from: [Link]

-

Cheng, Z., Song, H., Yang, Y., Zhou, H., Liu, Y., & Liu, Z. (2016). Smashing Tissue Extraction of Five Lignans From the Fruit of Schisandra chinensis. Journal of Chromatographic Science, 54(8), 1417-1424. Available from: [Link]

-

Liu, Y., et al. (2022). A LC-MS/MS Method for Quantifying the Schisandrin B and Exploring Its Intracellular Exposure Correlating Antitumor Effect. Journal of Analytical Methods in Chemistry. Available from: [Link]

- Method for extracting Schisandrin B from Schisandra chinensis. (2016). Google Patents. CN103351373B.

-

Zhang, Y. B., Wang, L., Zhang, D., Zhou, L., & Guo, Y. X. (2014). Ultrasound-assisted extraction and purification of schisandrin B from Schisandra chinensis (Turcz.) Baill seeds: Optimization by response surface methodology. Ultrasonics Sonochemistry, 21(1), 461-466. Available from: [Link]

-

Li, G. Q., & Su, Z. X. (2009). Determination of Schisandrin A and Schisandrin B in Traditional Chinese Medicine Preparation Huganpian Tablet by RP-HPLC. Analytical sciences : the international journal of the Japan Society for Analytical Chemistry, 25(8), 1033–1036. Available from: [Link]

-

Fu, L., Wang, L., Zhang, S., & Fu, Y. (2021). Rapid Determination of Lignans in Schisandra chinensis by Supramolecular Solvent (SUPRAS)-Based Extraction and High-Performance Liquid Chromatography–Tandem Mass Spectrometry (HPLC-MS). Journal of Liquid Chromatography & Related Technologies, 44(1-2), 56-65. Available from: [Link]

-

Nowak, A., et al. (2023). A comprehensive review of Schisandra chinensis lignans: pharmacokinetics, pharmacological mechanisms, and future prospects in disease prevention and treatment. Journal of Ethnopharmacology. Available from: [Link]

-

Chen, C. Y., et al. (2014). Quality analysis of raw and processed Schisandra chinensis fructus by simultaneous determination of eleven bioactive lignans using RP-HPLC method. Journal of the Chinese Chemical Society, 61(10), 1145-1151. Available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Ultrasound-assisted extraction and purification of schisandrin B from Schisandra chinensis (Turcz.) Baill seeds: optimization by response surface methodology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. caymanchem.com [caymanchem.com]

- 5. Schisandrin B | ATM/ATR | Reactive Oxygen Species | TargetMol [targetmol.com]

- 6. Smashing Tissue Extraction of Five Lignans From the Fruit of Schisandra chinensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. Sedative and hypnotic effects of supercritical carbon dioxide fluid extraction from Schisandra chinensis in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. CN103351373B - Method for extracting Schisandrin B from Schisandra chinensis - Google Patents [patents.google.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Determination of Schisandrin A and Schisandrin B in Traditional Chinese Medicine Preparation Huganpian Tablet by RP-HPLC [jstage.jst.go.jp]

- 13. Determination of Schisandrin A and Schisandrin B in Traditional Chinese Medicine Preparation Huganpian Tablet by RP-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. A LC-MS/MS Method for Quantifying the Schisandrin B and Exploring Its Intracellular Exposure Correlating Antitumor Effect - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Bioavailability and Pharmacokinetics of Schisandrin B in Preclinical Models

Abstract

Schisandrin B (Sch B), a primary bioactive lignan from the fruit of Schisandra chinensis, presents a compound of significant interest due to its diverse pharmacological activities, including hepatoprotective, anti-inflammatory, and anticancer effects[1][2][3]. However, translating these promising in vitro activities into in vivo efficacy is fundamentally governed by its pharmacokinetic profile. This technical guide provides an in-depth analysis of the bioavailability and pharmacokinetics of Schisandrin B in preclinical models. We will explore the core principles of its absorption, distribution, metabolism, and excretion (ADME), dissect the key experimental models used for its characterization, and discuss the critical factors that modulate its systemic exposure. This document is intended for researchers, scientists, and drug development professionals seeking to understand and optimize the therapeutic potential of Schisandrin B.

Introduction: The Pharmacokinetic Challenge of Schisandrin B

While numerous studies highlight the therapeutic promise of Schisandrin B, its clinical utility is often hampered by limited oral bioavailability[1][4]. This limitation stems from a combination of factors, including its poor aqueous solubility and susceptibility to extensive first-pass metabolism in both the intestine and liver[5]. A comprehensive understanding of its ADME properties is therefore not merely academic but a critical prerequisite for rational drug development, whether through formulation strategies, co-administration with absorption enhancers, or the design of novel derivatives.

This guide will synthesize current preclinical data to provide a holistic view of Schisandrin B's journey through the body, focusing on the mechanistic underpinnings of its pharmacokinetic behavior.

Absorption: Overcoming the Gut Barrier

The oral absorption of Schisandrin B is a complex process influenced by its physicochemical properties and its interaction with intestinal transporters. Preclinical data suggest that Schisandrin B can be absorbed throughout the small intestine, with the duodenum being a primary site of absorption[6]. However, the overall absorption is often incomplete.

Intestinal Permeability and Efflux

A key determinant of oral absorption is a compound's ability to permeate the intestinal epithelium. Schisandrin B's lipophilic nature suggests that it primarily undergoes transcellular passive diffusion. However, its absorption is significantly limited by efflux transporters, most notably P-glycoprotein (P-gp, also known as MDR1)[7][8][9].

-

P-glycoprotein (P-gp) Efflux: P-gp is a transmembrane pump expressed on the apical side of enterocytes that actively transports a wide range of substrates back into the intestinal lumen, thereby reducing their net absorption. Schisandrin B has been identified as a substrate and a potent inhibitor of P-gp[7][8]. This dual role is significant; while its own absorption is hindered by P-gp, its ability to inhibit the transporter can lead to drug-drug interactions, potentially increasing the bioavailability of co-administered P-gp substrates like paclitaxel[10].

-

Multidrug Resistance-Associated Protein 1 (MRP1): In addition to P-gp, Schisandrin B has also been shown to be an effective inhibitor of MRP1, another efflux transporter, suggesting a broader interaction with ATP-binding cassette (ABC) transporters[11].

Experimental Models for Assessing Intestinal Absorption

To dissect the mechanisms of intestinal absorption, researchers rely on a suite of in vitro and in situ models. The choice of model is critical and depends on the specific question being addressed—from simple permeability screening to investigating complex transport and metabolic interplay.

Caption: Workflow for investigating Schisandrin B's intestinal transport.

The Caco-2 cell line, derived from human colon adenocarcinoma, differentiates into a monolayer of polarized enterocytes with tight junctions, mimicking the intestinal barrier[12][13]. It is considered the gold standard in vitro model for predicting human drug absorption[14].

-

Cell Culture: Seed Caco-2 cells onto semipermeable Transwell® filter inserts and culture for 21 days to allow for full differentiation and monolayer formation[15].

-

Monolayer Integrity Check: Measure the Transepithelial Electrical Resistance (TEER) before the experiment. A TEER value >600 Ω/cm² generally indicates a confluent monolayer[15].

-

Transport Study (Bidirectional):

-

Apical to Basolateral (A→B): Add Schisandrin B solution (e.g., 10 µM) to the apical (donor) chamber. Place transport medium in the basolateral (receiver) chamber[15].

-

Basolateral to Apical (B→A): Add Schisandrin B solution to the basolateral (donor) chamber and transport medium to the apical (receiver) chamber[15].

-

-

Sampling: Incubate at 37°C. At designated time points (e.g., 30, 60, 90, 120 min), collect samples from the receiver chamber and replace with fresh medium.

-

Quantification: Analyze the concentration of Schisandrin B in the samples using a validated LC-MS/MS method[15].

-

Calculation: Calculate the apparent permeability coefficient (Papp) in cm/s. The efflux ratio (ER) is calculated as Papp (B→A) / Papp (A→B). An ER > 2 suggests active efflux.

This model maintains an intact blood supply and innervation, providing a more physiologically relevant assessment of absorption than in vitro models[16][17].

-

Animal Preparation: Anesthetize a male Sprague-Dawley rat. Surgically expose the small intestine and cannulate the desired segment (e.g., duodenum, jejunum) at both ends[18].

-

Perfusion: Perfuse the intestinal segment with a Krebs-Ringer buffer solution containing Schisandrin B and a non-absorbable marker (e.g., phenol red) at a constant flow rate (e.g., 0.2 mL/min)[6][16].

-

Equilibration: Allow the system to equilibrate for 30-45 minutes[16].

-

Sample Collection: Collect the outflowing perfusate at regular intervals (e.g., every 15 minutes) for up to 2 hours.

-

Analysis: Measure the concentrations of Schisandrin B and the marker in the collected samples.

-

Calculation: Calculate the effective permeability (Peff) and absorption rate constant (Ka), correcting for any water flux using the marker concentration[6]. Studies have shown that Schisandrin B is well-absorbed across all intestinal segments, with absorption appearing to be a saturable process, suggesting carrier-mediated transport[6].

Distribution: Where Does It Go?

Once absorbed, Schisandrin B distributes throughout the body. Tissue distribution studies in rats indicate that it does not remain confined to the bloodstream but partitions into various tissues.

-

Key Tissues: The highest concentrations are typically found in the liver and kidneys, which are the primary organs of metabolism and excretion, respectively[19][20]. Significant distribution has also been noted in the ovary and adipose tissue[1][4].

-

Pharmacokinetic Observation: The plasma concentration-time profile of Schisandrin B after oral administration sometimes shows double peaks, which may suggest the existence of enterohepatic circulation[21].

Metabolism: The First-Pass Effect

Metabolism is the most significant barrier to the oral bioavailability of Schisandrin B. It undergoes extensive first-pass metabolism, primarily mediated by Cytochrome P450 (CYP) enzymes in the liver and, to a lesser extent, the intestine[5].

Role of Cytochrome P450 Enzymes

-

CYP3A Subfamily: The CYP3A subfamily is heavily implicated in the metabolism of Schisandrin B[22]. Studies have shown that Schisandrin B is a potent noncompetitive inhibitor of CYP3A activity[22][23]. This inhibition is clinically relevant, as co-administration of Schisandrin B can significantly increase the plasma concentration and bioavailability of other drugs that are CYP3A substrates, such as midazolam and tacrolimus[22][24].

-

Metabolic Pathways: The metabolism of Schisandrin B by CYPs can lead to the formation of reactive oxygen species (ROS)[25][26]. This process is linked to some of its paradoxical effects, where the metabolic activation is thought to trigger cellular antioxidant and heat shock responses, contributing to its cytoprotective effects in hepatocytes[25][26][27].

Caption: Major barriers to Schisandrin B oral bioavailability.

Excretion: Clearing the Compound

The elimination of Schisandrin B and its metabolites is not as extensively documented as its absorption and metabolism. However, based on its extensive hepatic metabolism and high distribution to the kidneys, it is presumed that the primary route of excretion is via the formation of more polar metabolites that are subsequently eliminated in urine and/or bile. The observation of high concentrations in the kidney supports the hypothesis that renal excretion is a main elimination route[21].

Pharmacokinetic Parameters and Data Synthesis

Pharmacokinetic studies in rats provide quantitative measures of Schisandrin B's ADME profile. These parameters are essential for comparing different formulations, understanding dose-dependency, and predicting human pharmacokinetics.

Table 1: Representative Pharmacokinetic Parameters of Schisandrin B and Related Lignans in Rats (Oral Administration)

| Compound | Dose | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Absolute Bioavailability (%) | Reference |

| Schisandrin | 10 mg/kg | - | - | 111.8 ± 75.2 | 15.6 ± 10.5 | [5] |

| Schisandrol B | 10 mg/kg | - | - | - | 18.7 | [19][20] |

| Schisandrol B (from extract) | 15 mg/kg | - | - | - | 68.1 | [19][20] |

| γ-Schisandrin | (WSD) | ~250 (female) | ~1.5 | ~1500 (female) | Gender Dependent | [28] |

| γ-Schisandrin | (WSD) | ~80 (male) | ~1.0 | ~250 (male) | Gender Dependent | [28] |

Note: Data are compiled from multiple sources and may involve different experimental conditions. WSD = Wurenchun-PVP k30 solid dispersion. Dashes (-) indicate data not reported in the cited source.

The data clearly illustrate the low absolute bioavailability of the pure compound and the significant enhancement when administered as part of an extract, suggesting that other components in the extract may inhibit metabolic enzymes or efflux transporters, thereby improving absorption[29]. Furthermore, significant gender-dependent differences in pharmacokinetics have been observed for related lignans, a factor that must be considered in preclinical study design[28].

Bioanalytical Methods

Accurate quantification of Schisandrin B in complex biological matrices like plasma and tissue homogenates is crucial for pharmacokinetic studies.

-

LC-MS/MS: High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS or UFLC-MS/MS) is the gold standard method[19][21]. It offers excellent sensitivity (Lower Limit of Quantification often around 1-5 ng/mL), selectivity, and reproducibility[19][20][21][30].

-

Sample Preparation: Common sample preparation techniques include protein precipitation with acetonitrile or methanol, or liquid-liquid extraction (LLE)[19][30][31].

-

Chiral Separation: Since Schisandrin B exists as a racemate, chiral LC-MS/MS methods have been developed to investigate potential stereoselective pharmacokinetics, revealing that enantiomers can have different plasma exposures[30].

Conclusion and Future Directions

The preclinical pharmacokinetics of Schisandrin B are characterized by rapid absorption limited by extensive P-gp efflux and first-pass metabolism, primarily via CYP3A enzymes. It distributes widely into tissues, particularly the liver and kidneys. Its low oral bioavailability presents a significant challenge for clinical development.

Future research should focus on:

-

Formulation Strategies: Development of novel formulations (e.g., solid dispersions, nanoformulations) to improve solubility and bypass first-pass metabolism.

-

Drug-Drug Interactions: Further characterization of Schisandrin B's potential as both a victim and perpetrator of drug-drug interactions through its potent inhibition of P-gp and CYP3A.

-

Metabolite Profiling: Comprehensive identification and pharmacological evaluation of its major metabolites to determine if they contribute to the overall therapeutic or toxicological profile.

-

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Integrating pharmacokinetic data with efficacy data to establish exposure-response relationships and guide optimal dosing strategies for future clinical trials.

By addressing these key areas, the scientific community can work towards unlocking the full therapeutic potential of this promising natural compound.

References

- Pan, Q., Wang, T., Lu, Q., & Hu, X. (2005). Schisandrin B--a novel inhibitor of P-glycoprotein. Biochemical and Biophysical Research Communications.

- Yuan, D., et al. (2021). HPLC-MS/MS-Mediated Analysis of the Pharmacokinetics, Bioavailability, and Tissue Distribution of Schisandrol B in Rats. ResearchGate.

- Mishra, A. P., et al. (2025). Insights Into Anticancer Mechanisms of Schisandrin B: Isolation, Pharmacokinetics, and Preclinical Evidence. ResearchGate.

- Chen, X., et al. (2009). [Intestinal absorption of the effective components of Schisandra chinensis Baill by rats single-pass perfusion in situ]. PubMed.

- Chiu, P. Y., & Ko, K. M. (2006). Cytochrome P-450-catalyzed reactive oxygen species production mediates the (–)schisandrin B-induced glutathione and heat shock responses in H9c2 cardiomyocytes. National Institutes of Health.

- Sun, M., et al. (2007). Schisandrin B: a dual inhibitor of P-glycoprotein and multidrug resistance-associated protein 1. PubMed.

- Yuan, D., et al. (2021). HPLC-MS/MS-Mediated Analysis of the Pharmacokinetics, Bioavailability, and Tissue Distribution of Schisandrol B in Rats. PubMed Central.

- Mishra, A. P., et al. (2025). Insights Into Anticancer Mechanisms of Schisandrin B: Isolation, Pharmacokinetics, and Preclinical Evidence. PubMed.

- Wang, S., et al. (2017). Schisandrin B reverses doxorubicin resistance through inhibiting P-glycoprotein and promoting proteasome-mediated degradation of survivin. National Institutes of Health.

- Chiu, P. Y., & Ko, K. M. (2012). Cytochrome P450-catalysed reactive oxygen species production mediates the (-)schisandrin B-induced glutathione and heat shock responses in AML12 hepatocytes. PubMed.

- Shi, P., et al. (2025). A comprehensive review of Schisandrin B's preclinical antitumor activity and mechanistic insights from network pharmacology. Frontiers.

- Xu, F., et al. (2018). Simultaneous quantification of Schisandrin B enantiomers in rat plasma by chiral LC-MS/MS: Application in a stereoselective pharmacokinetic study. PubMed.

- BenchChem. (2025). The Pharmacokinetics and Bioavailability of Schisandrin: A Technical Overview. Benchchem.

- Nasser, M. I., et al. (2020). A Comprehensive Review on Schisandrin B and Its Biological Properties. PubMed Central.

- Xue, X. P., et al. (2013). In vivo effect of Schisandrin B on cytochrome P450 enzyme activity. PubMed.

- Nasser, M. I., et al. (2020). A Comprehensive Review on Schisandrin B and Its Biological Properties. PubMed.

- BenchChem. (2025). Quantitative Determination of Schiarisanrin B using High-Performance Liquid Chromatography (HPLC). Benchchem.

- Geng, J., et al. (2025). Pharmacokinetics and tissue distribution study of schisandrin B in rats by ultra-fast liquid chromatography with tandem mass spectrometry. ResearchGate.

- Chiu, P. Y., & Ko, K. M. (2005). Role of cytochrome P-450 in schisandrin B-induced antioxidant and heat shock responses in mouse liver. MD Anderson Cancer Center.

- Han, Y., & Fan, J. (2023). Hazardous Interactions Between Food, Herbs, and Drugs in the First Stage of Biotransformation: Case Reports of Adverse Drug Interactions in Humans. MDPI.

- Li, W., et al. (2025). Inhibitory effects of schisandrin A and schisandrin B on CYP3A activity. ResearchGate.

- Jin, J., et al. (2010). Enhancement of oral bioavailability of paclitaxel after oral administration of Schisandrol B in rats. PubMed.

- Van-Lier, R., et al. (2019). Potential for pharmacokinetic interactions between Schisandra sphenanthera and bosutinib, but not imatinib. National Institutes of Health.

- Li, W., et al. (2021). A Comparative Pharmacokinetic Study of Schisandrol B After Oral Administration of Schisandrol B Monomer and Schisandra chinensis Extract. Bentham Science Publishers.

- Wang, G., et al. (2012). Gender differences in the bioavailability and pharmacokinetics of γ-schisandrin from a Wurenchun-PVP k30 solid dispersion in rats. ResearchGate.

- Huang, W., et al. (2023). In Situ Single-Pass Intestinal Perfusion in Rats for Intestinal Permeability Investigation of Drugs. Indian Journal of Pharmaceutical Sciences.

- Huang, W., et al. (2023). In Situ Single-Pass Intestinal Perfusion in Rats for Intestinal Permeability Investigation of Drugs. Indian Journal of Pharmaceutical Sciences.

- Creative Bioarray. Caco-2 permeability assay. Creative Bioarray.

- van Breemen, R. B., & Li, Y. (2005). Caco-2 cell permeability assays to measure drug absorption. PubMed.

- BioDuro. ADME Caco-2 Permeability Assay. BioDuro-Global CRDMO, Rooted in Science.

- Vil-Sanjurjo, A., et al. (2022). Oleacein Intestinal Permeation and Metabolism in Rats Using an In Situ Perfusion Technique. MDPI.

- JRC Big Data Analytics Platform. (n.d.). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. JRC Big Data Analytics Platform.

- Fook, L. S., & Jamal, J. A. (2014). P-glycoprotein and its role in drug-drug interactions. Australian Prescriber.

Sources

- 1. researchgate.net [researchgate.net]

- 2. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 3. A Comprehensive Review on Schisandrin B and Its Biological Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Insights Into Anticancer Mechanisms of Schisandrin B: Isolation, Pharmacokinetics, and Preclinical Evidence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. [Intestinal absorption of the effective components of Schisandra chinensis Baill by rats single-pass perfusion in situ] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Schisandrin B--a novel inhibitor of P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Schisandrin B reverses doxorubicin resistance through inhibiting P-glycoprotein and promoting proteasome-mediated degradation of survivin - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Enhancement of oral bioavailability of paclitaxel after oral administration of Schisandrol B in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Schisandrin B: a dual inhibitor of P-glycoprotein and multidrug resistance-associated protein 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. creative-bioarray.com [creative-bioarray.com]

- 13. Caco-2 cell permeability assays to measure drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]

- 15. ADME Caco-2 Permeability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 16. ijpsonline.com [ijpsonline.com]

- 17. ijpsonline.com [ijpsonline.com]

- 18. Oleacein Intestinal Permeation and Metabolism in Rats Using an In Situ Perfusion Technique | MDPI [mdpi.com]

- 19. researchgate.net [researchgate.net]

- 20. HPLC-MS/MS-Mediated Analysis of the Pharmacokinetics, Bioavailability, and Tissue Distribution of Schisandrol B in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. In vivo effect of Schisandrin B on cytochrome P450 enzyme activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Potential for pharmacokinetic interactions between Schisandra sphenanthera and bosutinib, but not imatinib: in vitro metabolism study combined with a physiologically‐based pharmacokinetic modelling approach - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Cytochrome P-450-catalyzed reactive oxygen species production mediates the (–)schisandrin B-induced glutathione and heat shock responses in H9c2 cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Cytochrome P450-catalysed reactive oxygen species production mediates the (-)schisandrin B-induced glutathione and heat shock responses in AML12 hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 28. researchgate.net [researchgate.net]

- 29. benthamdirect.com [benthamdirect.com]

- 30. Simultaneous quantification of Schisandrin B enantiomers in rat plasma by chiral LC-MS/MS: Application in a stereoselective pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to the Sourcing and Synthesis of Schisandrin B: From Natural Extraction to Laboratory Synthesis

Abstract

Schisandrin B, a dibenzocyclooctadiene lignan, is a principal bioactive constituent isolated from the fruit of Schisandra chinensis.[1][2] This molecule has garnered significant attention within the pharmacological community for its potent therapeutic properties, including hepatoprotective, antioxidant, anti-inflammatory, neuroprotective, and antitumor activities.[1][3][4][5] Its multifaceted mechanism of action, which includes modulating cellular redox status and key signaling pathways, positions it as a promising candidate for drug discovery and development.[1][6] This guide provides an in-depth technical overview of Schisandrin B, covering its natural origins, advanced extraction and isolation protocols, elucidated biosynthetic pathways, and key strategies for its chemical synthesis. The content herein is structured to provide researchers and drug development professionals with a comprehensive understanding of the scientific principles and practical methodologies for working with this valuable natural product.

Part 1: Natural Occurrence, Extraction, and Isolation

The primary and most commercially significant source of Schisandrin B is the dried mature fruit of Schisandra chinensis (Turcz.) Baill., a plant with a long history in traditional Chinese medicine.[7][8] Schisandrin B is one of the most abundant lignans in this species, alongside congeners such as Schisandrin A and C.[8] It is also found in other species of the same family, such as Schisandra rubriflora and Schisandra propinqua.[9]

Comparative Analysis of Extraction Methodologies

The effective extraction of Schisandrin B from the plant matrix is the critical first step in its isolation. The choice of method impacts yield, purity, and environmental footprint. Conventional methods are often supplanted by modern techniques that offer superior efficiency.

The rationale behind using polar solvents like ethanol and methanol is their high efficacy in solubilizing lignans.[10] Modern techniques such as Ultrasonic-Assisted Extraction (UAE) and Supercritical Fluid Extraction (SFE) represent significant advancements. UAE utilizes acoustic cavitation to disrupt cell walls, enhancing solvent penetration and reducing extraction time and temperature. SFE, particularly with supercritical CO₂, offers a "green" alternative that yields highly concentrated extracts free of residual organic solvents, which is a critical consideration for pharmaceutical applications.[11]

| Extraction Method | Typical Solvents | Key Parameters | Advantages | Disadvantages | Reference |

| Maceration/Digestion | 70-95% Ethanol/Methanol | Room Temp. or ~50°C, Days | Simple, low apparatus cost | Time-consuming, lower efficiency | [10] |

| Soxhlet Extraction | Ethanol, Methanol | Boiling point of solvent, 6-12 hours | High extraction efficiency | Time-consuming, thermal degradation risk | [10] |

| Ultrasonic-Assisted (UAE) | 70-85% Ethanol/Methanol | 40-70°C, 30-60 min | Rapid, high efficiency, reduced solvent use | Requires specialized equipment | [12][13] |

| Smashing Tissue Ext. (STE) | 75% Aqueous Ethanol | 180 V, 1 min, 1:19 solid-liquid ratio | Extremely rapid, high efficiency | Specialized equipment, newer technique | [14] |

| Supercritical Fluid (SFE) | Supercritical CO₂ (+ co-solvent) | ~200 bar, 40°C | Green solvent, high selectivity, no residue | High capital cost for equipment | [11] |

Workflow for Isolation and Purification

The isolation of high-purity Schisandrin B from a crude extract is a multi-step process involving systematic fractionation and chromatography. The goal is to separate the target lignan from other structurally similar compounds and pigments.

Caption: Figure 1: General Workflow for Isolation of Schisandrin B

Detailed Experimental Protocol: Isolation from S. chinensis

This protocol describes a robust method for obtaining high-purity Schisandrin B. Each step is designed to progressively enrich the target compound.

-

Plant Material and Extraction:

-

Dried and powdered fruits of Schisandra chinensis (e.g., 1 kg) are subjected to ultrasonic-assisted extraction (UAE) with 75% aqueous ethanol at a 1:15 solid-to-liquid ratio.[14]

-

Perform the extraction at 60°C for 60 minutes. Repeat the process three times.

-

Combine the ethanolic extracts and concentrate them under reduced pressure using a rotary evaporator to yield a viscous crude extract.

-

-

Solvent Partitioning (Fractionation):

-

Suspend the crude extract in deionized water (e.g., 1 L).

-

Sequentially partition the aqueous suspension in a separatory funnel with solvents of increasing polarity: first with petroleum ether (3 x 1 L) to remove highly nonpolar lipids, followed by ethyl acetate (3 x 1 L).

-

Causality: Schisandrin B and other lignans have intermediate polarity and will preferentially partition into the ethyl acetate phase. This step effectively removes sugars, organic acids, and highly polar compounds, significantly simplifying the subsequent chromatographic steps.

-

Collect the ethyl acetate fractions and concentrate under reduced pressure to yield the lignan-enriched fraction.[7]

-

-

Chromatographic Purification:

-

Step 3a: Silica Gel Column Chromatography:

-

Adsorb the lignan-enriched fraction onto a small amount of silica gel and load it onto a larger silica gel column (e.g., 200-300 mesh).

-

Elute the column with a gradient solvent system, typically starting with a nonpolar solvent like chloroform or hexane and gradually increasing the polarity by adding methanol (e.g., chloroform:methanol 100:0 to 95:5).[7]

-

Collect fractions and monitor them using Thin Layer Chromatography (TLC) with a reference standard for Schisandrin B. Combine fractions containing the target compound.

-

-

Step 3b: Sephadex LH-20 Column Chromatography:

-

The rationale for this step is size-exclusion and further polishing. Sephadex LH-20 separates molecules based on size and polarity in a methanolic mobile phase.

-

Dissolve the combined fractions from the silica gel column in a minimal amount of methanol and load onto a Sephadex LH-20 column, eluting with 100% methanol.[7]

-

This step is highly effective at removing remaining pigments and closely related lignans of different sizes.

-

Again, monitor fractions by TLC and combine those containing pure Schisandrin B.

-

-

-

Final Purification and Verification:

-

Concentrate the final pure fractions. If necessary, recrystallize the solid from a suitable solvent system (e.g., methanol/water) to obtain crystalline Schisandrin B.

-

Confirm the identity and purity of the final product using High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. Purity should typically exceed 98%.[9]

-

Part 2: Biosynthesis of Schisandrin B

The biosynthesis of dibenzocyclooctadiene lignans like Schisandrin B is a complex process originating from the well-established phenylpropanoid pathway, which provides the fundamental C6-C3 building blocks.

The pathway begins with the amino acid L-phenylalanine. Through a series of enzymatic steps, this is converted to coniferyl alcohol, a key monolignol precursor. The central event in lignan biosynthesis is the stereospecific oxidative coupling of two coniferyl alcohol molecules. This reaction, mediated by dirigent proteins and laccases, forms pinoresinol. From pinoresinol, a cascade of reductions and modifications leads to the formation of the dibenzocyclooctadiene scaffold characteristic of Schisandrin B. While the complete biosynthetic pathway to Schisandrin B has not been fully elucidated, the foundational steps from the phenylpropanoid pathway are well understood.[15]

Caption: Figure 2: Phenylpropanoid Origin of Schisandrin B Scaffold

Part 3: Chemical Synthesis of Schisandrin B

While natural extraction is the primary source, total synthesis in the laboratory is crucial for confirming the absolute structure of natural products, enabling the creation of novel analogues for structure-activity relationship (SAR) studies, and providing a potential alternative production route. The main synthetic challenge lies in the stereocontrolled construction of the sterically hindered biaryl bond and the eight-membered cyclooctadiene ring.

Retrosynthetic Strategy: Intramolecular Oxidative Coupling

A notable synthetic route to the core structure of schisandrins starts from a readily available precursor, gallic acid. A key transformation in this approach is an intramolecular nonphenolic oxidative coupling reaction to form the strained eight-membered ring.[16] This step is critical as it forges the challenging biaryl C-C bond that defines the dibenzocyclooctadiene system.

Caption: Figure 3: Conceptual Flow of a Total Synthesis Route

Key Methodological Steps in Synthesis

-

Preparation of Aryl Precursors: The synthesis begins with the functionalization of gallic acid to protect the hydroxyl groups and introduce the necessary carbon side chains. Two such modified aryl units are prepared.

-

Reductive Coupling: A reductive coupling reaction is employed to join the two aryl precursors, forming a diaryl compound.[16]

-

Formation of the Cyclization Precursor: Subsequent reactions, such as dehydration, are performed to create the specific conformation required for the intramolecular cyclization.[16]

-

Intramolecular Nonphenolic Oxidative Coupling: This is the cornerstone of the synthesis. The diaryl precursor is treated with a powerful oxidizing agent, such as thallium(III) trifluoroacetate (TTFA) in the presence of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), to induce the formation of the biaryl bond and close the eight-membered ring.[16] The choice of oxidant and reaction conditions is critical to achieving a good yield for this sterically demanding transformation.

-

Final Modifications: Following the successful formation of the core scaffold, final chemical modifications, such as hydroboration, are carried out to install the correct stereochemistry and functional groups as found in the natural Schisandrin B molecule.[16]

Conclusion and Future Perspectives

Schisandrin B remains a molecule of high interest due to its significant pharmacological profile. The isolation from Schisandra chinensis is a well-established process, with modern extraction techniques like UAE and SFE offering substantial improvements in efficiency and sustainability over traditional methods. The continued elucidation of its biosynthetic pathway opens future possibilities for metabolic engineering in plants or microbial systems to enhance yields of this valuable compound.

Concurrently, advances in synthetic organic chemistry provide powerful tools to access not only Schisandrin B itself but also a vast array of novel analogues. The development of more efficient and stereoselective synthetic routes will be instrumental in exploring the full therapeutic potential of the dibenzocyclooctadiene lignan class, paving the way for new drug candidates with improved efficacy and safety profiles.

References

-

A Comprehensive Review on Schisandrin B and Its Biological Properties. Oxidative Medicine and Cellular Longevity. [Link]

-

Pharmacological characteristics of schisandrin. ResearchGate. [Link]

-

A comprehensive review of Schisandrin B's preclinical antitumor activity and mechanistic insights from network pharmacology. Frontiers in Pharmacology. [Link]

-

A Comprehensive Review on Schisandrin B and Its Biological Properties. PubMed. [Link]

-

Molecular mechanism of Schisandrin B. ResearchGate. [Link]

-

Purification of lignans from Schisandra chinensis fruit by using column fractionation and supercritical antisolvent precipitation. PubMed. [Link]

-

Extraction Techniques and Analytical Methods for Isolation and Characterization of Lignans. MDPI. [Link]

-

Smashing Tissue Extraction of Five Lignans From the Fruit of Schisandra chinensis. Journal of Chromatographic Science. [Link]

-

[Total synthesis of schizandrin, the main active ingredient isolated from the Chinese herbal medicine fructus schizandrae]. PubMed. [Link]

-

Simultaneous Extraction and Determination of Lignans from Schisandra chinensis (Turcz.) Baill. via Diol-Based Matrix Solid-Phase Dispersion with High-Performance Liquid Chromatography. MDPI. [Link]

-

Schisantherin B: Review of Its Preparation, Biological Activities, Pharmacokinetics Analysis and Content Determination. ACG Publications. [Link]

-

Chemical structure of schisandrin B. ResearchGate. [Link]

-

Extraction and Isolation of a Natural Product from Schisandra Berry Extract Using SFE and SFC. Waters. [Link]

-

Schisandrin B Suppresses Colon Cancer Growth by Inducing Cell Cycle Arrest and Apoptosis: Molecular Mechanism and Therapeutic Potential. ACS Pharmacology & Translational Science. [Link]

- Method for extracting Schisandrin B from Schisandra chinensis.

-

Schisandrin. Wikipedia. [Link]

Sources

- 1. A Comprehensive Review on Schisandrin B and Its Biological Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Comprehensive Review on Schisandrin B and Its Biological Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | A comprehensive review of Schisandrin B’s preclinical antitumor activity and mechanistic insights from network pharmacology [frontiersin.org]

- 4. The Organ Protective Effects and Mechanisms of Schisandrin B - www.pharmasources.com [pharmasources.com]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Schisandrin - Wikipedia [en.wikipedia.org]

- 9. China Schisandrin B Manufacturers and Suppliers - Wholesale Products - Baoji Herbest Bio-Tech Co.,Ltd [bjherbest.com]

- 10. Extraction Techniques and Analytical Methods for Isolation and Characterization of Lignans [mdpi.com]

- 11. waters.com [waters.com]

- 12. Purification of lignans from Schisandra chinensis fruit by using column fractionation and supercritical antisolvent precipitation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. acgpubs.org [acgpubs.org]

- 14. academic.oup.com [academic.oup.com]

- 15. benchchem.com [benchchem.com]

- 16. [Total synthesis of schizandrin, the main active ingredient isolated from the Chinese herbal medicine fructus schizandrae] - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Stability and Solubility of Schisandrin B for Researchers and Drug Development Professionals

Abstract

Schisandrin B, a dibenzocyclooctadiene lignan isolated from the fruit of Schisandra chinensis, has emerged as a compound of significant interest in biomedical research due to its diverse pharmacological activities, including hepatoprotective, neuroprotective, and antioxidant effects.[1][2] The effective utilization of Schisandrin B in preclinical and clinical research hinges on a thorough understanding of its physicochemical properties, particularly its solubility in various organic solvents and its stability under different storage and experimental conditions. This in-depth technical guide provides a comprehensive overview of the stability and solubility of Schisandrin B, with a special focus on its behavior in dimethyl sulfoxide (DMSO) and other common organic solvents. This guide is intended to serve as a critical resource for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and practical, field-proven insights to ensure the integrity and reproducibility of experimental outcomes.

Physicochemical Properties of Schisandrin B

A foundational understanding of the physicochemical properties of Schisandrin B is paramount for its effective handling and the preparation of solutions. These properties dictate its behavior in various solvent systems and its susceptibility to degradation.

| Property | Value | References |

| Molecular Formula | C₂₃H₂₈O₆ | [3] |

| Molecular Weight | 400.46 g/mol | [3] |

| Appearance | White flaky crystals | [3] |

| Melting Point | 120-121°C | [3] |

| General Solubility | Insoluble in water; Soluble in organic solvents such as DMSO, ethanol, benzene, and chloroform. | [3] |

Chemical Structure of Schisandrin B

Sources

An In-Depth Technical Guide to the Early Research on the Antioxidant Properties of Schisandrin B

Abstract: Schisandrin B (Sch B), a primary dibenzocyclooctadiene lignan from the fruit of Schisandra chinensis, has emerged as a significant subject of research for its potent cytoprotective and antioxidant activities. Early investigations revealed a complex, yet compelling, mechanism of action that extends beyond simple radical scavenging. This guide synthesizes the foundational research on Schisandrin B, detailing its indirect antioxidant effects mediated by the induction of endogenous defense systems. We will explore the pivotal role of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, the enhancement of the glutathione antioxidant system, and the protection of mitochondrial integrity. This document serves as a technical resource for researchers, providing not only a mechanistic overview but also detailed experimental protocols and workflows that were central to these early discoveries.

Introduction to Oxidative Stress and the Therapeutic Potential of Schisandrin B

The Double-Edged Sword: Reactive Oxygen Species in Cellular Homeostasis and Pathology

Reactive Oxygen Species (ROS) are inherent byproducts of aerobic metabolism, primarily generated within the mitochondria. At physiological concentrations, ROS function as critical second messengers in various signaling cascades. However, an overabundance of ROS, resulting from either endogenous metabolic dysfunction or exposure to exogenous stressors, leads to a state of oxidative stress. This imbalance inflicts damage upon vital macromolecules, including lipids, proteins, and nucleic acids, and is a key etiological factor in a multitude of pathologies, from neurodegenerative diseases to hepatic injury.

Schisandra chinensis and its Bioactive Lignan, Schisandrin B